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Compound of Interest

Compound Name:
4-Bromo-6-cyclopropyl-2-

methylpyrimidine

CAS No.: 1412959-69-3

Cat. No.: B2595166

Get Quote

Part 1: Executive Technical Summary
Compound Class: Halogenated Pyrimidine Derivative Molecular Weight: ~213.08 g/mol

Physical State: Off-white to pale yellow solid Primary Application: Intermediate for antiviral

(HIV) and oncology drug substance synthesis.

The solubility of 4-Bromo-6-cyclopropyl-2-methylpyrimidine is governed by the interplay

between its polar pyrimidine core (H-bond accepting) and its lipophilic substituents

(cyclopropyl, methyl, bromo). Unlike simple pyrimidines, the cyclopropyl moiety imparts

significant lipophilicity, rendering the molecule insoluble in water but highly soluble in mid-

polarity organic solvents.

Critical Process Insight: Process chemists often face "oiling out" issues during recrystallization.

This occurs because the compound's melting point is relatively low, and it exhibits high

solubility in chlorinated solvents and esters. The recommended purification strategy involves

cooling crystallization from Acetonitrile or anti-solvent precipitation using Water/Methanol

systems.
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Part 2: Solubility Profile & Thermodynamic Data
The following data categorizes solvent interactions based on dielectric constant (

) and empirical process observations for this specific structural class.

Table 1: Solubility Classification at 25°C (Ambient)
Solvent Class Specific Solvent Solubility Status Process Utility

Polar Aprotic DMSO, DMF, DMAc High (>200 mg/mL)
Reaction medium;

difficult to remove.

Chlorinated
Dichloromethane

(DCM), Chloroform
High (>150 mg/mL)

Extraction solvent;

excellent solubilizer.

Ethers THF, 1,4-Dioxane High (>100 mg/mL)

Reaction solvent

(Grignard/Suzuki

couplings).

Esters
Ethyl Acetate,

Isopropyl Acetate

Moderate (50-100

mg/mL)

Preferred for work-up

and extraction.

Nitriles Acetonitrile (MeCN) Temp. Dependent

Ideal Recrystallization

Solvent. High

solubility at 60°C;

moderate at 25°C.

Alcohols
Methanol, Ethanol,

IPA
Low to Moderate

Used as anti-solvents

or for slurry washes.

Alkanes
n-Hexane, Heptane,

Cyclohexane
Poor (<1 mg/mL)

Primary anti-solvent

for precipitation.

Aqueous
Water, Buffers (pH 1-

10)
Insoluble

Wash solvent for

removing inorganic

salts.
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Process Note: The solubility in Acetonitrile exhibits a sharp curve relative to temperature (

), making it the superior solvent for obtaining high-purity crystals without oiling out.

Part 3: Self-Validating Experimental Protocols
Since batch-to-batch impurity profiles can alter saturation points, you must validate solubility for

your specific lot. Use the following Gravimetric Saturation Method for rapid screening or the

HPLC Method for precise thermodynamic data.

Protocol A: Dynamic Laser Monitoring (Solubility Width)
For determining the Metastable Zone Width (MSZW) for crystallization.

Preparation: Charge 1.0 g of 4-Bromo-6-cyclopropyl-2-methylpyrimidine into a reaction

vessel.

Solvent Addition: Add 5 mL of Acetonitrile.

Heating: Heat to 60°C with agitation (300 RPM). The solution should be clear.

Cooling: Ramp down temperature at 0.5°C/min.

Detection: Use a turbidity probe (or visual inspection) to record the Cloud Point (

).

Hysteresis Check: Re-heat until clear (Clear Point,

).

Result: The difference (

) defines your MSZW. A narrow MSZW (<10°C) indicates easy nucleation; a wide MSZW
(>20°C) suggests a risk of oiling out or supersaturation.
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Protocol B: HPLC-Based Equilibrium Solubility
For regulatory filing and precise thermodynamic modeling.

Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a crimp-top vial.

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing

elevated temps).

Dilution: Dilute the filtrate 100x with Acetonitrile/Water (50:50).

Quantification: Inject into HPLC.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B over 10 min.

Detection: UV at 254 nm.

Calculation:

Part 4: Visualization of Workflows
Diagram 1: Solubility Determination Workflow
This logic flow ensures data integrity by accounting for kinetic vs. thermodynamic solubility.
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Caption: Step-by-step workflow for determining thermodynamic solubility, ensuring saturation

equilibrium is reached before quantification.

Diagram 2: Solvent Selection Logic for Purification
This decision tree aids in selecting the correct solvent system based on the impurity profile and

solubility data.
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Caption: Decision matrix for purification strategies. Acetonitrile (MeCN) is the baseline choice,

with DMSO/Water as a backup for difficult separations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2. reddit.com [reddit.com]

3. researchgate.net [researchgate.net]

4. Organic Syntheses Procedure [orgsyn.org]

5. downloads.regulations.gov [downloads.regulations.gov]

6. atlantis-press.com [atlantis-press.com]

7. US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-
pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof -
Google Patents [patents.google.com]

To cite this document: BenchChem. [Solubility Data & Process Engineering Guide: 4-Bromo-
6-cyclopropyl-2-methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2595166/docs#solubility-data-process-engineering-
guide-4-bromo-6-cyclopropyl-2-methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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